molecular formula C9H13NO3 B1415664 L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- CAS No. 1651197-26-0

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-

Cat. No.: B1415664
CAS No.: 1651197-26-0
M. Wt: 183.2 g/mol
InChI Key: NVUMWJITQGHUJE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is a synthetic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol. This compound is a derivative of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism.

Preparation Methods

The synthesis of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- typically involves the reaction of L-Alanine with N-methyl-N-(1-oxo-4-pentyn-1-yl) chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.

Scientific Research Applications

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in studies related to protein structure and function, as well as in the development of enzyme inhibitors.

    Industry: L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- can be compared with other similar compounds, such as:

    L-Alanine, N-methyl-N-(1-oxo-2-propen-1-yl)-: This compound has a similar structure but with a different substituent at the N-position, leading to different chemical and biological properties.

    L-Alanine, N-methyl-N-(1-oxo-3-butyn-1-yl)-: Another similar compound with a different alkyne substituent, which affects its reactivity and applications.

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[methyl(pent-4-ynoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-5-6-8(11)10(3)7(2)9(12)13/h1,7H,5-6H2,2-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUMWJITQGHUJE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
Reactant of Route 2
Reactant of Route 2
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
Reactant of Route 3
Reactant of Route 3
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
Reactant of Route 4
Reactant of Route 4
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
Reactant of Route 5
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
Reactant of Route 6
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.